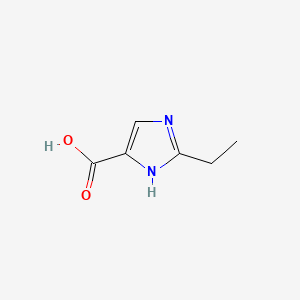

2-Ethyl-1H-imidazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-5-7-3-4(8-5)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIUQHNTFFNDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233184 | |

| Record name | 2-Ethyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84255-21-0 | |

| Record name | 2-Ethyl-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1H-imidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-1H-imidazole-4-carboxylic acid (CAS: 84255-21-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development. As a derivative of the versatile imidazole scaffold, it serves as a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, established synthetic routes, and analytical methods. While specific biological data for this compound is limited in publicly available literature, this document also explores the known biological activities of closely related imidazole-4-carboxylic acid derivatives to highlight potential areas of therapeutic investigation.

Chemical and Physical Properties

This compound is a weak organic acid.[1] Its chemical structure consists of an imidazole ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of both acidic (carboxylic acid) and basic (imidazole) functionalities suggests that the molecule's ionization state is pH-dependent.[1]

| Property | Value | Source |

| CAS Number | 84255-21-0 | [1][2][3][4] |

| Molecular Formula | C₆H₈N₂O₂ | [1][2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| Boiling Point | 447.29 °C | [1][2] |

| Storage Temperature | 2-8°C | N/A |

Synthesis

The primary and most direct method for the synthesis of this compound involves the hydrolysis of its corresponding ester precursor, ethyl 2-ethyl-1H-imidazole-4-carboxylate.[2] This is a standard transformation in organic synthesis.

Experimental Protocol: Hydrolysis of Ethyl 2-Ethyl-1H-imidazole-4-carboxylate

While a specific protocol for the 2-ethyl derivative is not detailed in the available literature, a general procedure for the hydrolysis of ethyl imidazole-4-carboxylates can be adapted. This typically involves heating the ester in the presence of a strong base, such as potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

Materials:

-

Ethyl 2-ethyl-1H-imidazole-4-carboxylate

-

Potassium hydroxide (KOH) solution (e.g., 2M)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) solution (e.g., 2M)

-

Ethanol (optional, as a co-solvent)

-

Distilled water

Procedure:

-

Dissolve ethyl 2-ethyl-1H-imidazole-4-carboxylate in an aqueous or aqueous-ethanolic solution of potassium hydroxide. A common mass ratio of ester to a 2% KOH solution is approximately 1:2.5.[5]

-

Heat the reaction mixture. A temperature of around 30°C has been cited for similar hydrolyses.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Slowly add sulfuric or hydrochloric acid to the reaction mixture with stirring until the pH reaches approximately 1-2.[5] This will protonate the carboxylate and cause the product to precipitate.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with cold distilled water to remove any remaining salts.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Caption: Synthetic workflow for this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.

Experimental Protocol: Reverse-Phase HPLC

A reverse-phase HPLC method with the following conditions has been described:[4][6]

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.

-

Note: For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4][6]

This method is scalable and can be adapted for preparative separation to isolate impurities.[4][6] It is also suitable for pharmacokinetic studies.[4][6]

Caption: Workflow for the HPLC analysis of the target compound.

Biological Activity and Potential Applications

Known Activities of Imidazole-4-Carboxylic Acid Derivatives

-

Antibacterial Activity: Derivatives of 2-ethyl-1H-imidazole have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some analogues showing minimum inhibitory concentration (MIC) values in the nanomolar range.[2]

-

Antiplatelet Activity: Certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and amides have been identified as antiplatelet agents, acting as PAF antagonists, COX-1 inhibitors, or ADP antagonists.

-

Metallo-β-Lactamase Inhibition: 1H-imidazole-2-carboxylic acid derivatives have been identified as core structures for the development of inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.

-

Antiviral Activity: Esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids have shown inhibitory activity against orthopoxviruses, including the vaccinia virus.

-

Anticancer Activity: Various imidazole-based compounds have been investigated for their potential as anticancer agents.

Caption: Logical relationship of the core scaffold to potential activities.

Conclusion and Future Directions

This compound is a readily accessible synthetic building block with physicochemical properties that make it an attractive starting point for the development of novel therapeutic agents. While direct biological data is currently lacking, the extensive research on related imidazole-4-carboxylic acid derivatives strongly suggests that this compound and its future derivatives could exhibit valuable pharmacological properties. Further investigation into the biological activities of this compound is warranted, particularly in the areas of infectious diseases and oncology. Screening this compound against a panel of bacterial and fungal strains, as well as various cancer cell lines, would be a logical next step in elucidating its therapeutic potential.

References

- 1. This compound | 84255-21-0 | JDA25521 [biosynth.com]

- 2. This compound | 84255-21-0 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Guide: Physicochemical Properties of 2-Ethyl-1H-imidazole-4-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Molecular Weight of 2-Ethyl-1H-imidazole-4-carboxylic acid

This document provides a detailed analysis of the molecular weight of this compound, a key physicochemical property for research and development.

Compound Identification

The compound of interest is This compound . It is an organic compound featuring an imidazole ring substituted with an ethyl group and a carboxylic acid group.

Molecular Formula and Weight

The molecular formula for this compound has been determined to be C₆H₈N₂O₂.[1][2] Based on this formula, the molecular weight is calculated to be 140.14 g/mol .[1][2] A summary of its properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 84255-21-0 | [1][2] |

| Molecular Formula | C₆H₈N₂O₂ | [1][2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

Protocol for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation protocol is based on the molecular formula (C₆H₈N₂O₂) and the standard atomic weights of each element.

Methodology:

-

Identify Atoms and Count: Determine the number of atoms of each element present in the molecular formula.

-

Carbon (C): 6 atoms

-

Hydrogen (H): 8 atoms

-

Nitrogen (N): 2 atoms

-

Oxygen (O): 2 atoms

-

-

Use Standard Atomic Weights: Utilize the standard atomic weight for each element as recommended by IUPAC.

-

Calculate Total Mass for Each Element: Multiply the atom count by the respective atomic weight for each element.

-

Total Mass of C = 6 * 12.011 u = 72.066 u

-

Total Mass of H = 8 * 1.008 u = 8.064 u

-

Total Mass of N = 2 * 14.007 u = 28.014 u

-

Total Mass of O = 2 * 15.999 u = 31.998 u

-

-

Sum for Total Molecular Weight: Add the total masses of all elements to arrive at the final molecular weight.

-

Molecular Weight = 72.066 + 8.064 + 28.014 + 31.998 = 140.142 u

-

The calculated value of 140.142 g/mol is consistent with the cited value of 140.14 g/mol .[1][2]

Summary of Calculation:

| Element | Symbol | Atom Count | Atomic Weight (u) | Total Mass (u) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | - | - | - | 140.142 |

Visualization of Calculation Workflow

The logical flow for determining the molecular weight from the compound's formula is illustrated below.

Caption: Workflow for calculating molecular weight.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | 84255-21-0 | JDA25521 [biosynth.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. princeton.edu [princeton.edu]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physical Properties of 2-Ethyl-1H-imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Ethyl-1H-imidazole-4-carboxylic acid (CAS No: 84255-21-0). While experimentally determined data for this specific molecule is limited in publicly accessible literature, this document consolidates available information, presents predicted values from computational models, and details standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and structurally related imidazole derivatives in fields such as medicinal chemistry and materials science. All quantitative data is summarized in structured tables for clarity, and relevant experimental workflows are visualized using the DOT language.

Introduction

This compound is a heterocyclic compound featuring a core imidazole ring, a functionalities that imparts a unique combination of acidic and basic properties, making it an interesting candidate for various applications, including as a building block in the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development. This guide aims to provide a detailed summary of these properties.

Molecular Structure and Identifiers

The foundational step in understanding the physicochemical nature of a compound is to delineate its molecular structure and associated identifiers.

Caption: Molecular Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 84255-21-0 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C6H8N2O2/c1-2-5-7-3-4(8-5)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |

| InChIKey | NRIUQHNTFFNDMW-UHFFFAOYSA-N |

| SMILES | CCC1=NC=C(N1)C(=O)O |

| Synonyms | 2-Ethyl-1H-imidazole-5-carboxylic acid, 1H-Imidazole-5-carboxylic acid, 2-ethyl- |

Physicochemical Properties

This section details the key physical and chemical properties of this compound. Where experimental data is unavailable, predicted values from computational models are provided and clearly indicated.

Table 2: Physical and Chemical Properties

| Property | Value | Source/Method |

| Melting Point | Not available | Experimental data not found. Prediction models for melting points of heterocyclic compounds exist but provide a wide range of values.[1] |

| Boiling Point | 447.29 °C | Vendor Data |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents such as methanol and DMSO. | Qualitative vendor data. |

| pKa | Not available | Experimental data not found. QSAR models for predicting pKa of imidazole derivatives suggest a value around 7.93 for 2-ethylimidazole.[2] The carboxylic acid group would significantly alter this. |

| LogP (Octanol-Water Partition Coefficient) | 0.779 | Predicted |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline general methodologies applicable to the characterization of this compound.

Melting Point Determination

A precise melting point is a critical indicator of purity.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.

Caption: Workflow for Solubility Determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa).

Caption: Workflow for pKa Determination.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (>10 ppm).- Imidazole N-H Proton: A broad singlet (can exchange with D₂O).- Imidazole C-H Proton: A singlet in the aromatic region (around 7-8 ppm).- Ethyl Group (-CH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons. |

| ¹³C NMR | - Carboxylic Acid Carbon (-C=O): In the range of 160-180 ppm.- Imidazole Carbons: Resonances in the aromatic region (typically 115-140 ppm).- Ethyl Group Carbons: Aliphatic signals for the methylene and methyl carbons. |

| FT-IR | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- N-H Stretch (Imidazole): A broad band around 3100-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.- C=N and C=C Stretches (Imidazole Ring): Absorptions in the 1450-1650 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 140.14.- Key Fragmentation: Loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the ethyl group. |

Conclusion

This technical guide has compiled the available and predicted physical properties of this compound. While a complete set of experimentally validated data remains to be published, the information and standardized protocols presented herein provide a solid foundation for researchers working with this compound. The provided tables and workflows are designed to facilitate easy access to critical data and methodologies, thereby supporting further research and development in the diverse applications of substituted imidazole derivatives. Future experimental work is encouraged to validate the predicted values and further enrich the physicochemical profile of this promising molecule.

References

Spectroscopic Profile of 2-Ethyl-1H-imidazole-4-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Ethyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document summarizes predicted spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for these analytical procedures.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and data from structurally similar imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad s | 1H | Carboxylic acid (-COOH) |

| ~7.6 | s | 1H | Imidazole C5-H |

| ~2.8 | q | 2H | Methylene (-CH₂-) |

| ~1.3 | t | 3H | Methyl (-CH₃) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carboxylic acid (-COOH) |

| ~150 | Imidazole C2 |

| ~138 | Imidazole C4 |

| ~118 | Imidazole C5 |

| ~22 | Methylene (-CH₂) |

| ~12 | Methyl (-CH₃) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-2500 (broad) | O-H Stretch | Carboxylic acid |

| ~3100 | N-H Stretch | Imidazole |

| 2980-2850 | C-H Stretch | Ethyl group |

| ~1700 | C=O Stretch | Carboxylic acid |

| ~1600 | C=N Stretch | Imidazole ring |

| ~1550 | C=C Stretch | Imidazole ring |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Type |

| 141.0659 | [M+H]⁺ |

| 163.0478 | [M+Na]⁺ |

| 139.0513 | [M-H]⁻ |

M = Molecular Weight (140.14 g/mol )

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These procedures are based on standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of 0-16 ppm.

-

Apply a 90° pulse.

-

Set the relaxation delay to 5 seconds.

-

Co-add 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of 0-200 ppm.

-

Set the relaxation delay to 2 seconds.

-

Co-add 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 16 scans for both the background and sample spectra at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to approximately 10 µg/mL with the same solvent.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire spectra in both positive and negative ion modes over a mass-to-charge (m/z) range of 50-500.

-

Use nitrogen as the nebulizing and drying gas.

-

-

Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻) and compare it with the theoretical mass to confirm the elemental composition.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

This guide serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of this compound and related compounds, providing a foundational understanding of its key spectroscopic features and the methodologies to obtain them.

An In-depth Technical Guide to the NMR Analysis of 2-Ethyl-1H-imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-Ethyl-1H-imidazole-4-carboxylic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages predicted NMR data and established methodologies for analogous imidazole derivatives to offer a robust framework for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from structurally similar compounds. Actual experimental values may vary depending on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | broad singlet | 1H | Carboxylic acid proton (-COOH) |

| ~11.5 - 12.5 | broad singlet | 1H | Imidazole N-H proton |

| ~7.5 - 7.8 | singlet | 1H | Imidazole C5-H |

| ~2.8 - 3.0 | quartet | 2H | Methylene protons (-CH₂-) |

| ~1.2 - 1.4 | triplet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | Carboxylic acid carbon (-COOH) |

| ~150 - 155 | Imidazole C2 carbon |

| ~135 - 140 | Imidazole C4 carbon |

| ~115 - 120 | Imidazole C5 carbon |

| ~20 - 25 | Methylene carbon (-CH₂) |

| ~10 - 15 | Methyl carbon (-CH₃) |

Experimental Protocols

The following section details the recommended methodologies for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Solvent Selection : Due to the presence of both a carboxylic acid and an imidazole ring, deuterated polar solvents are recommended. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice as it can dissolve the compound and allows for the observation of exchangeable protons (N-H and O-H). Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) with a few drops of CD₃OD to aid solubility.

-

Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is advisable to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Handling :

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the deuterated solvent and gently agitate or sonicate to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, the solution can be filtered through a small plug of cotton or glass wool placed in the pipette.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

NMR Instrument Parameters

The following are general guidelines for setting up NMR experiments on a standard 400 or 500 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Structural Elucidation Workflow

The following diagram illustrates a logical workflow for the structural confirmation of this compound using NMR spectroscopy.

An In-depth Technical Guide to the FT-IR Spectrum of 2-Ethyl-1H-imidazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Ethyl-1H-imidazole-4-carboxylic acid. By understanding the characteristic vibrational modes of its constituent functional groups, this document serves as a valuable resource for substance identification, purity assessment, and interaction studies in pharmaceutical and chemical research.

Molecular Structure and Functional Groups

This compound is a heterocyclic compound featuring an imidazole ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 4-position. The key functional groups that give rise to characteristic infrared absorptions are the carboxylic acid (-COOH), the imidazole ring (with N-H, C=N, and C=C bonds), and the ethyl group (-CH2CH3).

Predicted FT-IR Spectrum Interpretation

Data Presentation: Predicted FT-IR Peak Assignments

The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges for this compound.

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group | Notes |

| 3300 - 2500 | O-H stretching | Carboxylic Acid | Very broad and strong band, often obscuring C-H stretching bands, due to strong hydrogen bonding (dimerization).[1][2][3][4] |

| 3200 - 2500 | N-H stretching | Imidazole | Broad band, often overlapping with the O-H stretch of the carboxylic acid, due to hydrogen bonding.[5][6] |

| 3150 - 3000 | C-H stretching (aromatic) | Imidazole Ring | Weak to medium sharp bands. |

| 2980 - 2850 | C-H stretching (aliphatic) | Ethyl Group | Medium to strong sharp bands. |

| 1730 - 1680 | C=O stretching | Carboxylic Acid | Strong and sharp band. The position is influenced by conjugation with the imidazole ring and hydrogen bonding.[1][7][8] |

| ~1650 - 1550 | C=N and C=C stretching | Imidazole Ring | Medium to strong bands. |

| ~1465 | C-H bending (aliphatic) | Ethyl Group | Methylene and methyl scissoring. |

| 1440 - 1395 | O-H in-plane bending | Carboxylic Acid | Medium intensity, may overlap with C-H bending bands.[1] |

| ~1320 - 1210 | C-O stretching | Carboxylic Acid | Strong intensity.[1][8] |

| ~1250 | C-H in-plane bending | Imidazole Ring | |

| ~950 - 910 | O-H out-of-plane bending | Carboxylic Acid | Broad and medium intensity band, characteristic of carboxylic acid dimers.[1] |

| ~850 - 750 | C-H out-of-plane bending | Imidazole Ring |

Experimental Protocol: Obtaining the FT-IR Spectrum

The FT-IR spectrum of a solid sample like this compound is typically obtained using one of the following methods:

1. KBr Pellet Method:

-

Objective: To prepare a solid dispersion of the sample in a transparent matrix for transmission FT-IR analysis.

-

Materials: this compound, dry potassium bromide (KBr, IR grade), agate mortar and pestle, pellet press, IR spectrometer.

-

Procedure:

-

Thoroughly dry the KBr to remove any moisture, which has strong IR absorption bands.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The transparency of the final pellet depends on the particle size.

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

2. Attenuated Total Reflectance (ATR) Method:

-

Objective: To obtain an IR spectrum of a solid sample directly without extensive sample preparation.

-

Materials: this compound, FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mandatory Visualizations

Logical Workflow for FT-IR Spectrum Interpretation

Caption: Logical workflow for FT-IR spectrum interpretation.

Molecular Structure of this compound

Caption: Key functional groups of the molecule.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 5. arar.sci.am [arar.sci.am]

- 6. researchgate.net [researchgate.net]

- 7. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Synthesis of 2-Ethyl-1H-imidazole-4-carboxylic acid: A Technical Guide

This document provides a comprehensive technical overview of a proposed synthetic route for 2-Ethyl-1H-imidazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the formation of an ester intermediate followed by its hydrolysis.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Radiszewski-type Imidazole Synthesis: Formation of Ethyl 2-ethyl-1H-imidazole-4-carboxylate from ethyl 2,3-dioxobutanoate, propionaldehyde, and ammonia.

-

Ester Hydrolysis: Conversion of the intermediate ethyl ester to the final carboxylic acid product.

This approach allows for the controlled construction of the imidazole core with the desired substituents at the 2- and 4-positions.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-ethyl-1H-imidazole-4-carboxylate

This step employs a Radiszewski-type reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2][3]

-

Materials:

-

Ethyl 2,3-dioxobutanoate

-

Propionaldehyde

-

Ammonium hydroxide (25-30% solution)

-

Ethanol

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,3-dioxobutanoate (1.0 eq.) in ethanol.

-

To this solution, add propionaldehyde (1.1 eq.) and an excess of concentrated ammonium hydroxide solution (e.g., 10 eq.).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess ammonia.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-ethyl-1H-imidazole-4-carboxylate.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under basic conditions followed by acidification.[4]

-

Materials:

-

Ethyl 2-ethyl-1H-imidazole-4-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl) (concentrated or 2M)

-

-

Procedure:

-

Dissolve the crude or purified ethyl 2-ethyl-1H-imidazole-4-carboxylate (1.0 eq.) in a solution of sodium hydroxide (2.0-3.0 eq.) in water.

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture in an ice bath.

-

Carefully acidify the cooled solution to a pH of approximately 5-6 with hydrochloric acid. The product will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain this compound.

-

Quantitative Data

The following table summarizes typical quantitative data for the proposed synthesis, based on analogous reactions reported in the literature.

| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Radiszewski-type Synthesis | Ethyl 2,3-dioxobutanoate, Propionaldehyde, Ammonia | Ethanol | Reflux | 4-6 | 60-75 |

| 2 | Ester Hydrolysis | Ethyl 2-ethyl-1H-imidazole-4-carboxylate, NaOH | Water | Reflux | 2-4 | >90 |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Biological Context

While many imidazole derivatives are biologically active, there is limited specific information in the public domain regarding the involvement of this compound in specific signaling pathways. It has been noted as a weak organic acid and a potential catalyst in pharmaceutical formulations.[5] Some imidazole-based carboxylic acids have been investigated as enzyme inhibitors, but the direct biological role of the title compound is not well-established in the reviewed literature.[6] Therefore, a signaling pathway diagram is not included to avoid speculation.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 84255-21-0 | JDA25521 [biosynth.com]

- 6. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethyl-1H-imidazole-4-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have established it as a privileged scaffold in drug discovery. This technical guide focuses on a specific subclass: 2-Ethyl-1H-imidazole-4-carboxylic acid and its derivatives and analogs. While direct biological data on the parent molecule is limited in publicly accessible literature, this document provides a comprehensive overview based on closely related analogs, offering insights into their synthesis, potential biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel imidazole-based therapeutics.

The imidazole ring is a versatile building block due to its aromaticity, hydrogen bonding capabilities, and amphoteric nature.[1][2] The substituent at the 2-position of the imidazole ring plays a crucial role in modulating the pharmacological activity of the resulting derivatives. Small alkyl groups, such as ethyl, can influence the steric and electronic properties of the molecule, thereby affecting its interaction with biological targets. The carboxylic acid moiety at the 4-position provides a key site for interaction, often through hydrogen bonding or ionic interactions with receptor sites or enzyme active sites.

Synthesis of 2-Alkyl-1H-imidazole-4-carboxylic Acid Derivatives

The synthesis of 2-alkyl-1H-imidazole-4-carboxylic acids and their esters can be achieved through various synthetic routes. A common strategy involves the construction of the imidazole ring from acyclic precursors. One such method is the condensation of an alpha-ketoester with an amidine. The following experimental protocol is a representative procedure for the synthesis of a 2-propyl-imidazole derivative, which can be adapted for the synthesis of the 2-ethyl analog by using the corresponding propionamidinium salt.

Experimental Protocol: Synthesis of Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate

This protocol is adapted from a method used for the synthesis of a key intermediate of Olmesartan.[3]

Materials:

-

Ethyl oxalate

-

Ethyl chloroacetate

-

Butyramidinium salt (or Propionamidinium salt for the 2-ethyl analog)

-

Ethanol (EtOH)

-

Chloroform (CHCl₃)

-

Dilute Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Synthesis of the diethyl ester of dioxosuccinic acid (not explicitly detailed in the reference, but a necessary precursor): This intermediate can be synthesized from ethyl oxalate and ethyl chloroacetate.

-

Condensation Reaction: The resulting dioxosuccinate intermediate is reacted with butyramidinium salt in ethanol. The reaction mixture is stirred at room temperature for 1 hour, followed by heating at 60-70°C for 5 hours.[3]

-

Work-up and Isolation: After the reaction is complete, the solvent is evaporated under vacuum. Water is added to the residue, and the mixture is extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure to yield the crude product.[3]

-

Purification: The crude diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate can be purified by column chromatography or recrystallization to obtain the final product as a white solid.[3]

Experimental Workflow

Caption: Synthetic workflow for a 2-propyl-imidazole analog.

Biological Activities of 2-Alkyl-1H-imidazole-4-carboxylic Acid Analogs

Antitubercular Activity

A review of imidazole derivatives highlighted the potential of 1H-imidazole-4-carboxylic acid derivatives and 3-(2-alkyl-1H-imidazole-4-yl)-propionic acid derivatives as agents against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[4] The most active compounds in this series were those where the alkyl group at the 2-position was a cyclopentyl or cyclohexyl group, suggesting that a cyclic alkyl substituent at this position may be favorable for antitubercular activity.[4]

Antiplatelet and COX-1 Inhibitory Activity

Derivatives of imidazole-4-carboxylic acid have been investigated for their antiplatelet activity. Although not direct 2-alkyl analogs, these studies provide insight into the potential of this scaffold. For instance, 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and carboxamides have demonstrated antiplatelet effects in the low micromolar range.[5] Some of these compounds also exhibited cyclooxygenase-1 (COX-1) inhibitory activity.[5]

Antioxidant and Catalytic Activity

Metal complexes of 2-propyl-1H-imidazole-4,5-dicarboxylate have been synthesized and evaluated for their biological and catalytic properties. These complexes have shown significant binding affinity for Bovine Serum Albumin (BSA) and DNA.[6] Furthermore, copper and iron complexes of this ligand displayed antioxidant activity in a DPPH assay and exhibited catalytic activity in the reduction of p-nitrophenol.[6]

Quantitative Data for Imidazole-4-Carboxylic Acid Analogs

The following table summarizes the quantitative biological activity data for various imidazole-4-carboxylic acid derivatives. It is important to note that these are not direct analogs of this compound but provide a reference for the potential potency of this class of compounds.

| Compound ID | R1-Substituent | R2-Substituent | R4-Substituent | R5-Substituent | Biological Target | Activity (IC₅₀) | Reference |

| 5c | Arylalkyl | H | Ester | Phenylsulfonamino | PAF Antagonist | 1 µM | [5] |

| COX-1 | 0.4 µM | [5] | |||||

| 6c | Arylalkyl | H | Carboxamide | Phenylsulfonamino | ADP Antagonist | 2 µM | [5] |

| 6g | Arylalkyl | H | Carboxamide | Phenylsulfonamino | PAF Antagonist | 4 µM | [5] |

| COX-1 | 1 µM | [5] | |||||

| 6i | Arylalkyl | H | Carboxamide | Phenylsulfonamino | Adrenergic Antagonist | 0.15 µM | [5] |

| PAF Antagonist | 0.66 µM | [5] |

Potential Mechanisms of Action

Based on the observed biological activities of related imidazole derivatives, several potential mechanisms of action can be proposed for this compound and its analogs.

Inhibition of Platelet Aggregation

The antiplatelet activity of certain imidazole-4-carboxylic acid derivatives suggests a mechanism involving the inhibition of key signaling pathways in platelet activation and aggregation. This could involve antagonism of receptors for platelet-activating factor (PAF) or adenosine diphosphate (ADP), or inhibition of enzymes like cyclooxygenase-1 (COX-1) which is crucial for the synthesis of thromboxane A₂, a potent platelet aggregator.

Caption: Potential antiplatelet signaling pathway inhibition.

Antitubercular Mechanism

The mechanism of action for many antitubercular agents involves the inhibition of essential enzymes in Mycobacterium tuberculosis. Imidazole-containing compounds have been shown to target various enzymes. A plausible mechanism for 2-alkyl-imidazole-4-carboxylic acid derivatives could involve the inhibition of enzymes crucial for cell wall synthesis, DNA replication, or metabolic pathways unique to the bacterium.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. While direct biological data for the parent compound is sparse, the information gathered on closely related analogs suggests potential activities including antitubercular, antiplatelet, and antioxidant effects. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 2-alkyl-1H-imidazole-4-carboxylic acid derivatives to elucidate their specific molecular targets and mechanisms of action. The information presented in this guide provides a solid foundation for such endeavors, highlighting the therapeutic potential of this versatile chemical scaffold.

References

- 1. scialert.net [scialert.net]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandf.figshare.com [tandf.figshare.com]

Biological Activity of 2-Ethyl-1H-imidazole-4-carboxylic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the current publicly available information regarding the biological activity of "2-Ethyl-1H-imidazole-4-carboxylic acid." Extensive searches have revealed limited specific data for this particular compound. The information presented herein is largely based on the activities of structurally related imidazole derivatives and should be interpreted as a guide for potential areas of investigation rather than a definitive account of its biological profile.

Executive Summary

"this compound" is a heterocyclic organic compound belonging to the imidazole class. While this specific molecule is commercially available and has been referenced in the context of chemical synthesis, there is a notable absence of detailed studies on its biological activity in the public domain. However, the broader family of imidazole-containing compounds is renowned for a wide spectrum of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. This guide synthesizes the available information on related compounds to infer potential areas of biological relevance for "this compound" and provides generalized experimental frameworks for its future investigation.

Potential Biological Activities of Imidazole Derivatives

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This is attributed to its unique electronic properties and its ability to participate in hydrogen bonding, allowing for interactions with a variety of biological targets such as enzymes and receptors.[1] Derivatives of imidazole have been reported to exhibit a wide range of biological activities.

While no specific quantitative data for "this compound" has been identified, the following table summarizes the observed activities of various imidazole derivatives, which may suggest potential avenues for research for the target compound.

| Biological Activity | Specific Imidazole Derivative Class | Observed Effect | Reference Moiety |

| Antimicrobial | Imidazole-thiosemicarbazides | Inhibition of Mycobacterium tuberculosis growth. | Imidazole-thiosemicarbazide scaffold |

| Anticancer | 2-Ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives | Potent antibacterial activity against various bacterial strains. | 2-Ethyl-1-phenyl-1H-imidazole core |

| Angiotensin II Receptor Antagonism | Imidazole carboxylic acid derivatives | Potent and long-lasting inhibition of the angiotensin II-induced pressor response in rats. | Imidazole carboxylic acid core |

It is crucial to reiterate that the activities listed above have not been demonstrated for "this compound" itself. These examples serve to highlight the potential therapeutic areas where this compound or its future derivatives might show promise.

Representative Experimental Protocol: Antimicrobial Susceptibility Testing

To investigate the potential antimicrobial properties of "this compound," a standard broth microdilution assay could be employed. The following is a generalized protocol.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of "this compound" against a panel of pathogenic bacteria.

Materials:

-

"this compound"

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Methodology:

-

Preparation of Compound Stock Solution: Dissolve "this compound" in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture bacteria overnight and then dilute to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with CAMHB to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Hypothetical Signaling Pathway: Kinase Inhibition

Many imidazole-based compounds are known to function as kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. While there is no evidence to suggest that "this compound" is a kinase inhibitor, the following diagram illustrates a generic kinase signaling pathway that such a compound could potentially modulate.

This diagram depicts a simplified signaling cascade where an external signal activates a receptor, leading to the sequential activation of kinases and ultimately altering gene expression. A hypothetical inhibitor, such as an appropriately functionalized derivative of "this compound," could block this pathway by inhibiting one of the kinases.

Conclusion and Future Directions

"this compound" represents a chemical entity with unexplored biological potential. Based on the well-documented and diverse activities of the broader imidazole class of compounds, it is reasonable to hypothesize that this molecule or its derivatives could exhibit interesting pharmacological properties. Future research should focus on systematic screening of this compound in a variety of in vitro and cell-based assays to elucidate its biological activity profile. The generalized protocols and hypothetical pathways presented in this guide are intended to serve as a foundational framework for such investigations.

References

Unveiling the Therapeutic Potential of 2-Ethyl-1H-imidazole-4-carboxylic Acid: A Review of Current Knowledge

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of "2-Ethyl-1H-imidazole-4-carboxylic acid," a molecule belonging to the pharmacologically significant imidazole class. While direct, in-depth research on the specific mechanism of action of this compound is limited in publicly available literature, this document summarizes the known biological activities of its close analogues and the broader family of imidazole-4-carboxylic acid derivatives. This information offers valuable insights for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this chemical scaffold.

The imidazole ring is a fundamental component of many biologically active molecules, and its derivatives are known to possess a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1] The specific substitution pattern of an ethyl group at the C2 position and a carboxylic acid at the C4 position suggests the potential for unique biological interactions.[1]

Insights from Analogues: Potential Mechanisms of Action

Although the direct biological targets of this compound have not been fully elucidated, studies on its structural analogues provide clues to its potential mechanisms of action.

Antibacterial Activity

Derivatives of this compound have demonstrated significant promise as antibacterial agents. Specifically, 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives have been identified as potent inhibitors of both Gram-positive and Gram-negative bacteria.[1] For some of these analogues, the minimum inhibitory concentration (MIC) values were reported to be in the nanomolar range, indicating high potency.[1] The antibacterial efficacy appears to be influenced by the lipophilicity of the substituent on the phenyl ring.[1]

Another class of related compounds, 1H-imidazole-2-carboxylic acid derivatives, has been shown to act as potent inhibitors of VIM-type metallo-β-lactamases. This enzyme is a key contributor to carbapenem resistance in bacteria. By inhibiting this enzyme, these compounds can restore the efficacy of carbapenem antibiotics against resistant bacterial strains.

Antiplatelet and Anti-inflammatory Activity

Research into other imidazole-4-carboxylic acid derivatives has revealed potential applications in cardiovascular and inflammatory diseases. Certain derivatives have been identified as antiplatelet agents, with mechanisms that include antagonism of the platelet-activating factor (PAF) and inhibition of cyclooxygenase-1 (COX-1).

Quantitative Data from Analogue Studies

The following table summarizes the reported biological activities of various imidazole-4-carboxylic acid derivatives, offering a comparative look at their potency. It is important to note that this data is for analogues and not for this compound itself.

| Compound Class | Biological Target/Activity | Measurement | Value | Reference |

| 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives | Antibacterial | MIC | Nanomolar range | [1] |

| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters/carboxamides | Antiplatelet (PAF antagonism) | IC50 | 1 - 4 µM | |

| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters/carboxamides | Antiplatelet (COX-1 inhibition) | IC50 | 0.4 - 1 µM | |

| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters/carboxamides | Antiplatelet (ADP antagonism) | IC50 | 2 µM | |

| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters/carboxamides | Antiadrenergic | IC50 | 0.15 µM |

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, the methodologies used to evaluate its analogues can serve as a template for future investigations.

General Workflow for Assessing Biological Activity

References

2-Ethyl-1H-imidazole-4-carboxylic Acid: A Technical Review for Drug Discovery Professionals

An In-depth Guide to the Synthesis, Properties, and Therapeutic Potential of a Versatile Imidazole Scaffold

Introduction

Imidazole-based compounds form a cornerstone of modern medicinal chemistry, with their versatile scaffold appearing in a wide array of therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the imidazole ring allow for interaction with a diverse range of biological targets, leading to broad pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects. Within this important class of heterocycles, 2-Ethyl-1H-imidazole-4-carboxylic acid has emerged as a compound of interest for researchers and drug development professionals. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and biological activities, with a particular emphasis on its potential in drug discovery.

Chemical Properties and Synthesis

This compound is a weak organic acid whose ionization is pH-dependent.[1] At acidic pH, it carries a positive charge, while at a neutral pH, it is uncharged.[1] The presence of both a basic imidazole ring and an acidic carboxylic acid group allows for the formation of zwitterions and complexes with other molecules.[1][2]

The synthesis of this compound typically involves a multi-step process, often starting from simpler precursors and culminating in the formation of the imidazole ring and subsequent functional group manipulations. While a specific, detailed protocol for the direct synthesis of this compound is not extensively detailed in the available literature, a general and widely applicable synthetic strategy involves the synthesis of an ester precursor, ethyl 2-ethyl-1H-imidazole-4-carboxylate, followed by hydrolysis to the desired carboxylic acid.

A common route to the imidazole-4-carboxylate core involves the reaction of an alpha-halo ketone with an amidine, or through a multi-component reaction. A plausible synthetic pathway, based on established methods for similar imidazole derivatives, is outlined below.

Experimental Protocols

Synthesis of Ethyl 2-Ethyl-1H-imidazole-4-carboxylate (A Precursor)

A common method for the synthesis of the precursor, ethyl imidazole-4-carboxylate, starts from glycine.[3] The following is a generalized procedure that can be adapted for the 2-ethyl derivative:

-

Acylation of Glycine: Glycine is first acylated, for example with propionyl chloride, to introduce the ethyl group precursor.

-

Esterification: The resulting N-propionylglycine is then esterified to yield ethyl N-propionylglycinate.

-

Condensation and Cyclization: The ester is condensed with a suitable reagent like ethyl formate in the presence of a strong base to form an enolate, which is then cyclized with a source of ammonia (e.g., formamidine) to construct the imidazole ring.

-

Aromatization: The resulting dihydoimidazole intermediate is then oxidized to the aromatic imidazole.

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[4][5]

-

Base-catalyzed Hydrolysis: Ethyl 2-ethyl-1H-imidazole-4-carboxylate is dissolved in a suitable solvent such as ethanol.[4] An aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, is added.[4][5] The reaction mixture is heated to reflux and the progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC).[6]

-

Acidification: Upon completion of the reaction, the mixture is cooled, and the solvent is often removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2.[5][7]

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.[5]

Synthesis Workflow

Caption: Generalized synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

The imidazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.[8][9] While specific quantitative biological data for this compound is limited in publicly available literature, studies on closely related analogs provide strong evidence for its therapeutic potential, particularly in the area of antimicrobial agents.

Antimicrobial Activity

Research into derivatives of this compound has demonstrated potent antibacterial activity. A study focusing on a series of 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives revealed their efficacy against both Gram-positive and Gram-negative bacteria.[4] Notably, some of these compounds exhibited minimum inhibitory concentration (MIC) values in the nanomolar range, indicating high potency.[4] The mechanism of action for many imidazole-based antibacterials involves the disruption of essential cellular processes such as DNA replication, cell wall synthesis, or membrane integrity.[10]

Table 1: Antimicrobial Activity of Representative Imidazole Derivatives

| Compound Class | Target Organisms | Activity Range (MIC) | Reference |

| 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives | Gram-positive and Gram-negative bacteria | Nanomolar range | [4] |

| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus, Cryptococcus neoformans | 4-8 µg/mL | [10] |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans | < 1 µg/mL - 7.8 µg/mL | [11] |

Enzyme Inhibition

Potential Signaling Pathway Interaction

Caption: Putative inhibition of the TAK1 signaling pathway by imidazole derivatives.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting point for the design of new therapeutic agents. The carboxylic acid moiety provides a convenient handle for derivatization, allowing for the synthesis of amides, esters, and other functional groups to modulate the compound's physicochemical properties and biological activity.[4] The imidazole core can be further modified at the N1 and other positions to explore structure-activity relationships (SAR).

The demonstrated potent antibacterial activity of its derivatives suggests that this compound is a promising scaffold for the development of new antibiotics, an area of critical unmet medical need. Furthermore, its potential as an enzyme inhibitor warrants further investigation against a range of therapeutic targets.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery. While detailed biological data on the parent compound is still emerging, the potent activities observed for its close analogs, particularly in the antimicrobial field, highlight the promise of this scaffold. The synthetic routes to this compound are accessible, and its structure is amenable to further chemical modification, making it an excellent candidate for lead optimization programs. Future research should focus on the comprehensive biological evaluation of this compound itself, including broad antimicrobial screening, enzyme inhibition assays, and elucidation of its mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this promising imidazole derivative.

References

- 1. This compound | 84255-21-0 | JDA25521 [biosynth.com]

- 2. 2-Ethyl-1H-imidazole-4-carboxyl-ate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 84255-21-0 | Benchchem [benchchem.com]

- 5. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethyl-1H-imidazole-4-carboxylic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Ethyl-1H-imidazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound, this document outlines detailed methodologies for determining its solubility and stability profiles, based on established protocols for structurally similar imidazole derivatives. This guide is intended to be a practical resource for researchers, enabling them to generate reliable data for formulation development, process optimization, and regulatory submissions.

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring an imidazole ring and a carboxylic acid group, imparts specific physicochemical properties that are critical to its function and application. A thorough understanding of its solubility and stability is paramount for its effective use in drug development.

This guide provides a framework for the systematic evaluation of these properties. While specific quantitative data for this compound is not extensively published, this document presents standardized protocols and discusses the expected behavior based on the chemistry of imidazole-containing molecules.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | N/A |

| Molecular Weight | 140.14 g/mol | N/A |

| CAS Number | 84255-21-0 | N/A |

| Appearance | White to off-white crystalline powder | Assumed |

| Boiling Point | 447.29 °C | [1] |

| pKa | Not available | N/A |

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical factor influencing its bioavailability and formulation design. The imidazole and carboxylic acid moieties of this compound suggest a pH-dependent solubility profile.

Expected Solubility Behavior

Based on the properties of similar imidazole carboxylic acids, this compound is expected to exhibit:

-

Low solubility in non-polar organic solvents.

-

Moderate to low solubility in water , which is expected to increase at pH values above the pKa of the carboxylic acid and below the pKa of the imidazole ring.

-

Good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Solubility in aqueous acidic and basic solutions due to salt formation.

Experimental Protocol for Solubility Determination

The following protocol, adapted from methods for similar compounds, is recommended for determining the equilibrium solubility of this compound.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, DMSO, DMF)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C or 37 °C) in a shaking incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the solid from the supernatant.

-

Carefully withdraw a known aliquot of the clear supernatant.

-

-

Analysis:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Data Presentation:

-

Record the solubility as mg/mL or mol/L.

-

For aqueous solutions, measure and report the final pH.

-

Table 2: Template for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Final pH (for aqueous) |

| Water | 25 | ||

| Phosphate Buffer (pH 7.4) | 25 | ||

| 0.1 N HCl | 25 | ||

| 0.1 N NaOH | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 | ||

| DMF | 25 |

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that can be affected by various environmental factors. For imidazole derivatives, potential degradation pathways include oxidation, hydrolysis, and photodegradation.

Potential Degradation Pathways

-

Oxidation: The imidazole ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or under basic conditions through auto-oxidation.

-

Hydrolysis: While the imidazole ring itself is generally stable to hydrolysis, the carboxylic acid group can undergo esterification or other reactions under certain conditions.

-

Photodegradation: Imidazole compounds can be sensitive to light, and exposure to UV or even ambient light may lead to degradation.

Experimental Protocol for Stability Studies

A stability-indicating HPLC method is essential for accurately assessing the stability of this compound. This method should be capable of separating the parent compound from its potential degradation products.

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Procedure:

-

Acid and Base Hydrolysis:

-

Dissolve the compound in solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH).

-

Incubate at elevated temperatures (e.g., 60 °C) for a defined period.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate at room temperature for a defined period.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.

-

Dissolve the stressed solid in a suitable solvent for analysis.

-

-

Photostability:

-

Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Protect a control sample from light.

-

Table 3: Template for Forced Degradation Study Results

| Stress Condition | Duration | Temperature (°C) | % Degradation | No. of Degradants | RRT of Major Degradant |

| 0.1 N HCl | 60 | ||||

| 0.1 N NaOH | 60 | ||||

| 3% H₂O₂ | RT | ||||

| Dry Heat | 80 | ||||

| Photolytic | RT |

*RRT: Relative Retention Time

Long-term and accelerated stability studies are conducted to predict the shelf-life of the compound under defined storage conditions.

Procedure:

-

Store samples of this compound under the following conditions (as per ICH Q1A(R2) guidelines):

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

-

Monitor for changes in appearance, assay, and degradation products.

Table 4: Template for Long-Term Stability Data

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | |||

| 3 | |||

| 6 | |||

| 12 | |||

| 18 | |||

| 24 |

Conclusion